3-(3-Aminopyridin-2-yl)benzoic acid
Description
3-(3-Aminopyridin-2-yl)benzoic acid is a benzoic acid derivative featuring a 3-aminopyridine substituent at the 3-position of the benzene ring. This structure combines the carboxylic acid functionality with an aromatic pyridine ring bearing an amino group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its applications include use in metal-organic frameworks (MOFs), enzyme inhibitors, and ligand synthesis due to its hydrogen-bonding capacity and chelating properties .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(3-aminopyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-10-5-2-6-14-11(10)8-3-1-4-9(7-8)12(15)16/h1-7H,13H2,(H,15,16) |
InChI Key |
SQTOVETVJWMCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Isomers
(a) 3-Aminobenzoic Acid (CAS 99-05-8)
- Structure: Benzoic acid with an amino group at the 3-position.
- Applications : Primarily used as a dye intermediate .
- Physicochemical Properties : Molecular weight = 137.14 g/mol, pKa ~4.8 (carboxylic acid) and ~2.1 (amine).
(b) 3-(Sulfooxy)benzoic Acid (Positional Isomer)
Pyridine and Pyrimidine Derivatives
(a) 3-(2-Aminopyrimidin-5-yl)benzoic Acid (CAS 914349-45-4)
- Structure: Benzoic acid with a 2-aminopyrimidine substituent at the 3-position.
- Key Differences : Pyrimidine ring (two nitrogen atoms) increases hydrogen-bonding sites and alters electronic distribution compared to pyridine.
- Physicochemical Properties: Molecular weight = 215.21 g/mol, XLogP3 = 1, hydrogen-bond donors = 2 .
(b) 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic Acid (CAS 1179703-95-7)
Aryl-Substituted Benzoic Acids
(a) 4-(5-Amino-2-fluorophenyl)benzoic Acid
- Structure : Benzoic acid with a fluorinated phenyl group at the 4-position.
- Key Differences : Fluorine atom enhances metabolic stability and lipophilicity (XLogP3 ≈ 2.5).
- Applications : Explored in kinase inhibitor development .
(b) 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid (CAS 330850-57-2)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 3-(3-Aminopyridin-2-yl)benzoic acid | Not Provided | C12H10N2O2 | ~214.22 | 3-Aminopyridine at 3-position | Drug intermediates, MOFs |
| 3-Aminobenzoic Acid | 99-05-8 | C7H7NO2 | 137.14 | 3-Amino group | Dye intermediates |
| 3-(2-Aminopyrimidin-5-yl)benzoic acid | 914349-45-4 | C11H9N3O2 | 215.21 | 2-Aminopyrimidine at 3-position | Chemical synthesis |
| 4-(5-Amino-2-fluorophenyl)benzoic acid | 96460-02-5 | C13H10FNO2 | 231.22 | Fluorophenyl at 4-position | Kinase inhibitors |
| 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid | 330850-57-2 | C21H14BrN3O2 | 416.26 | Bromoquinazoline at 3-position | Kinase inhibitors |
Key Research Findings
- Electronic Effects: Pyridine derivatives (e.g., this compound) exhibit stronger electron-withdrawing effects than phenyl-substituted analogues, lowering the pKa of the carboxylic acid group (~2.5 vs. ~4.8 in 3-aminobenzoic acid) .
- Biological Activity : Quinazoline derivatives (e.g., CAS 330850-57-2) show enhanced kinase inhibition due to larger aromatic systems, while pyrimidine variants (e.g., CAS 914349-45-4) are preferred for solubility in aqueous media .
- Synthetic Utility : Compounds with methylene linkers (e.g., CAS 1179703-95-7) offer modularity in drug design but may reduce metabolic stability .
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